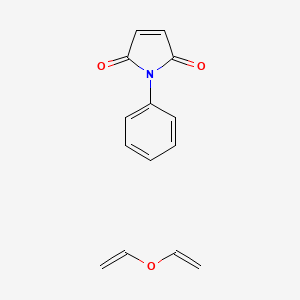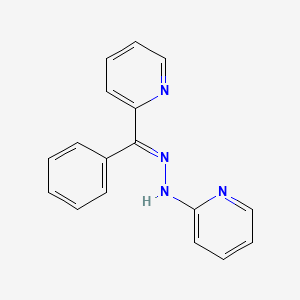![molecular formula C10H10OSe B14691469 2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane] CAS No. 24194-77-2](/img/structure/B14691469.png)
2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] is a unique spirocyclic compound that features a selenium atom within its structure Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] typically involves multi-component reactions. One common method includes the reaction of benzaldehyde with cyclohexane-1,3-dione and malononitrile under specific conditions . The reaction is often catalyzed by nanocomposites such as Al2O3/V2O5, which provide good yields and short reaction times .
Industrial Production Methods: While specific industrial production methods for 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced catalytic systems to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to open the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] involves its interaction with molecular targets through its selenium and oxirane moieties. The selenium atom can participate in redox reactions, while the oxirane ring can undergo nucleophilic attack, leading to the formation of various biologically active intermediates. These interactions can modulate biological pathways, making the compound a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Spiroindole: Contains an indole moiety and exhibits significant biological activity.
Spirooxindole: Known for its applications in drug design and synthesis.
Spiro-4H-pyran: Exhibits a broad spectrum of biological activities and is used in medicinal chemistry.
Uniqueness: 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not commonly found in other spirocyclic compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
24194-77-2 |
|---|---|
Formule moléculaire |
C10H10OSe |
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
spiro[2,4-dihydroselenochromene-3,2'-oxirane] |
InChI |
InChI=1S/C10H10OSe/c1-2-4-9-8(3-1)5-10(6-11-10)7-12-9/h1-4H,5-7H2 |
Clé InChI |
QQKFBYGDJNZKIX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2[Se]CC13CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


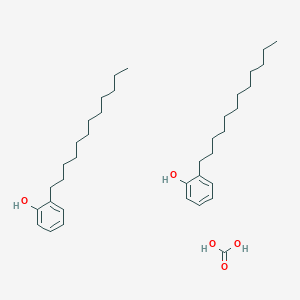

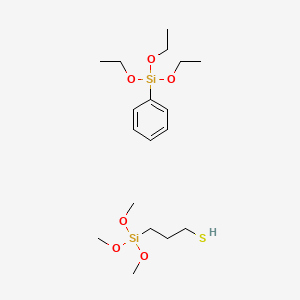
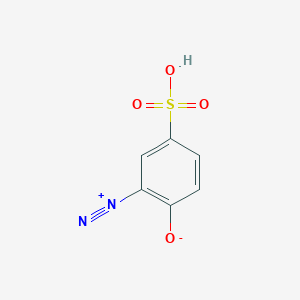
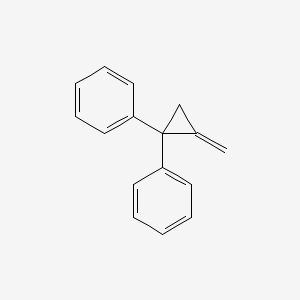
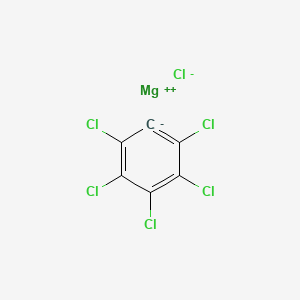
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
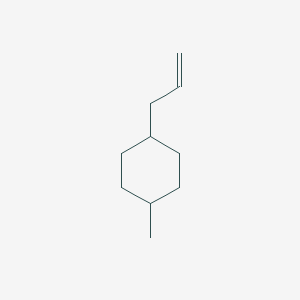
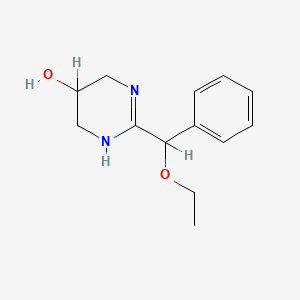
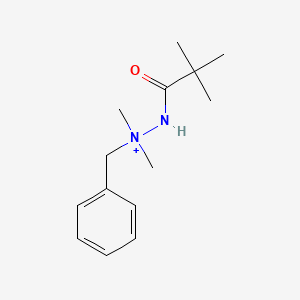
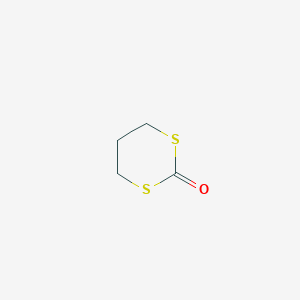
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
